3-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
3-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound with a unique structure that combines elements of both terpenes and chromenes
Properties
Molecular Formula |
C24H30O3 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
3-[(2E)-3,7-dimethylocta-2,6-dienoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C24H30O3/c1-16(2)8-7-9-17(3)14-15-26-22-13-12-20-19-10-5-6-11-21(19)24(25)27-23(20)18(22)4/h8,12-14H,5-7,9-11,15H2,1-4H3/b17-14+ |
InChI Key |
HPEZDUCDYAGSAM-SAPNQHFASA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps. One common method starts with the preparation of the chromene core, followed by the attachment of the terpenoid side chain. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
3-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. For example, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Geranyl isobutyrate: Similar in structure but lacks the chromene core.
4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate: Similar chromene core but different side chain.
HU-308: A synthetic cannabinoid with a similar chromene structure.
Uniqueness
3-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to its combination of a terpenoid side chain and a chromene core, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Biological Activity
The compound 3-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one , also referred to as a derivative of the benzo[c]chromen class, has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound features a complex arrangement that includes a benzo[c]chromen moiety and an alkoxy group derived from geraniol. The molecular formula is , with a molecular weight of approximately 302.38 g/mol. This structural configuration is significant as it influences the compound's biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H22O3 |
| Molecular Weight | 302.38 g/mol |
| IUPAC Name | 3-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one |
| CAS Number | Not specified |
Antioxidant Activity
Research indicates that compounds similar to 3-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. In vitro studies have demonstrated that such compounds can enhance cellular defense mechanisms against oxidative stress.
Anti-inflammatory Effects
The compound has been shown to modulate inflammatory pathways. In experimental models, it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in conditions characterized by chronic inflammation.
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer activity. In vitro assays using various cancer cell lines have shown that it can induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and apoptosis.
Neuroprotective Effects
There is emerging evidence that this compound may exert neuroprotective effects. In models of neurodegeneration, it has been observed to reduce neuronal cell death and improve cognitive function by mitigating oxidative stress and inflammation.
Case Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant capacity of various benzo[c]chromen derivatives, 3-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one exhibited a notable increase in DPPH radical scavenging activity compared to controls. The IC50 value was determined to be lower than that of several known antioxidants.
Case Study 2: Anti-inflammatory Mechanism Investigation
In vivo experiments involving mice subjected to lipopolysaccharide (LPS)-induced inflammation showed that administration of the compound significantly decreased inflammatory markers and improved histological scores in tissues compared to untreated groups.
Case Study 3: Cancer Cell Line Studies
A series of assays conducted on human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
